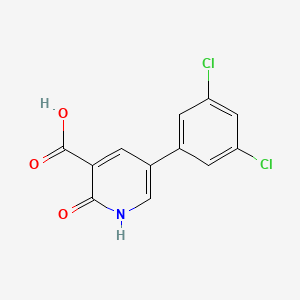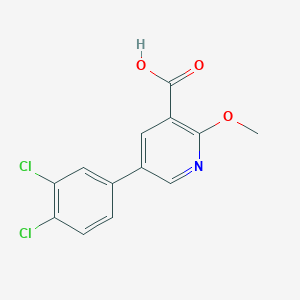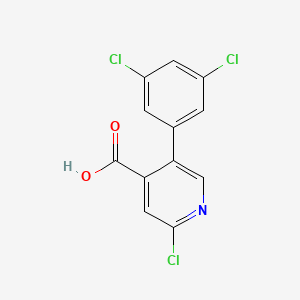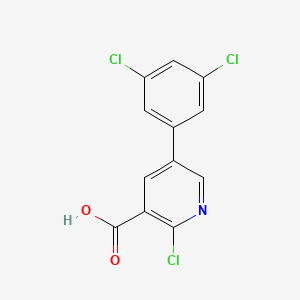![molecular formula C15H13ClN2O3 B6392544 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% CAS No. 1261956-46-0](/img/structure/B6392544.png)
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid (2C5DPCA) is a synthetic compound that has been extensively studied in the scientific community due to its potential as a therapeutic agent. It is a derivative of nicotinic acid and is composed of a phenolic ring, a dimethylamino group, and a chlorine atom. This compound has been studied for its potential to modulate various biological processes, including inflammation and oxidative stress, and has been found to have a wide range of applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition is thought to be responsible for the anti-inflammatory effects of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95%. In addition, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is believed to inhibit the production of reactive oxygen species (ROS), which are molecules that are involved in oxidative stress and can be damaging to cells.
Biochemical and Physiological Effects
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been found to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). In addition, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been found to have anti-oxidant effects, as it has been shown to reduce the production of reactive oxygen species (ROS). Furthermore, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been found to have anti-cancer effects, as it has been shown to inhibit the growth of tumor cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized in a two-step process. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, there are some limitations to its use in laboratory experiments. For example, it has not been studied extensively in vivo, so its effects in humans are not yet known. Additionally, its mechanism of action is not fully understood, so further research is needed to elucidate its exact mechanism of action.
Orientations Futures
There are several future directions for the study of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95%. For example, further research is needed to better understand its mechanism of action, as well as its effects in humans. Additionally, further studies are needed to explore its potential as an anti-cancer agent. Finally, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% could be studied in combination with other compounds to further explore its potential therapeutic applications.
Méthodes De Synthèse
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% can be synthesized through a two-step process. In the first step, a mixture of nicotinic acid, dimethylaminocarbonyl chloride, and pyridine is heated in a sealed tube to form 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95%. The second step involves the hydrolysis of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% to form 2-chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid.
Applications De Recherche Scientifique
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been studied for its potential to modulate various biological processes, including inflammation and oxidative stress. It has been found to have anti-inflammatory and antioxidant properties, which have been demonstrated in both in vitro and in vivo studies. In addition, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been found to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of tumor cells.
Propriétés
IUPAC Name |
2-chloro-5-[3-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-18(2)14(19)10-5-3-4-9(6-10)11-7-12(15(20)21)13(16)17-8-11/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCSVFAZNMIZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688053 |
Source


|
| Record name | 2-Chloro-5-[3-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-46-0 |
Source


|
| Record name | 2-Chloro-5-[3-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392492.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392493.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392504.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392511.png)
![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392517.png)
![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392526.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392536.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6392537.png)
![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392555.png)